(3S)-1-ethylpiperidin-3-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Research
The piperidine framework is one of the most frequently encountered heterocycles in FDA-approved drugs. researchgate.net Its prevalence stems from its ability to serve as a versatile building block in the synthesis of medicinal agents. researchgate.net The incorporation of piperidine scaffolds into molecules can significantly influence their physicochemical properties, biological activities, and pharmacokinetic profiles. researchgate.netthieme-connect.com Researchers have successfully utilized piperidine derivatives to develop treatments for a wide range of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. encyclopedia.pub The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a compound's properties to optimize its therapeutic potential. researchgate.net
Stereochemical Considerations in Piperidine Derivatives
The introduction of chiral centers into the piperidine ring adds a crucial layer of complexity and opportunity in drug design. researchgate.netthieme-connect.com The stereochemistry of piperidine derivatives can have a profound impact on their biological activity and how they interact with their target enzymes or receptors. ontosight.ai Different stereoisomers of a compound can exhibit vastly different pharmacological effects, making the controlled, stereoselective synthesis of these molecules a critical aspect of medicinal chemistry. ontosight.aigoogle.com The specific three-dimensional arrangement of atoms in a chiral piperidine derivative can determine its binding affinity and selectivity for its biological target. researchgate.netthieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-ethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUKXKZEXFXJP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3s 1 Ethylpiperidin 3 Amine
(3S)-1-ethylpiperidin-3-amine is a chiral piperidine (B6355638) derivative with the chemical formula C7H16N2. chembk.combldpharm.com The structure features a piperidine ring with an ethyl group attached to the nitrogen atom and an amine group at the 3-position, with the stereochemistry at this position being (S).
| Property | Value | Source |
| Molecular Formula | C7H16N2 | chembk.combldpharm.com |
| Molar Mass | 128.22 g/mol | chembk.combldpharm.com |
| Predicted Boiling Point | 155.1 ± 8.0 °C | chembk.com |
| Predicted Density | 0.898 ± 0.06 g/cm³ | chembk.com |
Note: The boiling point and density are predicted values and may differ from experimental values.
Synthesis of 3s 1 Ethylpiperidin 3 Amine
The synthesis of chiral piperidine (B6355638) derivatives like (3S)-1-ethylpiperidin-3-amine requires methods that can control the stereochemical outcome of the reaction. google.com General strategies for synthesizing substituted piperidines often involve the cyclization of linear precursors. mdpi.com For instance, reductive amination, which involves the condensation of an amine with an aldehyde or ketone followed by reduction of the resulting imine, is a common method for forming the piperidine ring. mdpi.com
While specific, detailed synthesis routes for this compound are not extensively documented in publicly available literature, its structural relative, 1-ethylpiperidin-3-amine (B145787), is known as an intermediate in the synthesis of other compounds. chemicalbook.com The synthesis of the (S)-enantiomer would likely involve either the use of a chiral starting material, a chiral catalyst to direct the stereochemistry of the reaction, or the resolution of a racemic mixture of 1-ethylpiperidin-3-amine. ontosight.ai
Research Applications of 3s 1 Ethylpiperidin 3 Amine
Established Synthetic Routes for Piperidine (B6355638) Ring Formation
The construction of the piperidine core can be achieved through various established chemical transformations. These methods often involve the formation of the heterocyclic ring from acyclic precursors.
Hydrogenation and Reduction Strategies
A primary and widely utilized method for synthesizing piperidines is the hydrogenation of pyridine (B92270) precursors. nih.govdtic.milresearchgate.netresearchgate.net This approach typically involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.
Key Findings from Research:
Catalytic Hydrogenation: The catalytic hydrogenation of pyridine is a conventional method, often employing catalysts like nickel at elevated temperatures and pressures. dtic.milresearchgate.net Modern advancements have introduced more efficient and milder catalytic systems. For instance, heterogeneous catalysts such as 10% Rh/C can achieve complete hydrogenation of pyridines in water at 80°C under 5 atm of H₂ pressure. organic-chemistry.org
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation. This method utilizes hydrogen donors like borane-ammonia (H₃N-BH₃) with a RuCl₃·xH₂O precatalyst to reduce pyridines to piperidines in high yields. organic-chemistry.org A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source also provides good yields with notable cis-selectivity. organic-chemistry.org
Reduction of Pyridine N-oxides: Pyridine N-oxides can be efficiently reduced to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon, offering a simple and high-yielding procedure under mild conditions. organic-chemistry.org
Diastereoselective Hydrogenation: For substituted pyridines, achieving diastereoselectivity is crucial. Ruthenium-based heterogeneous catalysts have been developed for the cis-hydrogenation of multi-substituted pyridines. mdpi.com Similarly, rhodium(I) complexes with pinacol (B44631) borane can lead to highly diastereoselective products through a dearomatization/hydrogenation process. nih.gov
Table 1: Comparison of Hydrogenation Strategies for Piperidine Synthesis
| Strategy | Catalyst/Reagent | Conditions | Advantages | Citations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nickel | High temperature and pressure | Established method | dtic.milresearchgate.net |
| Catalytic Hydrogenation | 10% Rh/C | 80°C, 5 atm H₂, water | Milder conditions, high efficiency | organic-chemistry.org |
| Transfer Hydrogenation | RuCl₃·xH₂O / H₃N-BH₃ | Not specified | Avoids high-pressure H₂ | organic-chemistry.org |
| Transfer Hydrogenation | Borane / Ammonia borane | Not specified | Metal-free, good cis-selectivity | organic-chemistry.org |
| Reduction of N-oxides | Pd/C / Ammonium formate | Mild | High yield, simple procedure | organic-chemistry.org |
| Diastereoselective Hydrogenation | Ruthenium heterogeneous catalyst | Not specified | Good cis-selectivity for substituted pyridines | mdpi.com |
Intramolecular and Intermolecular Cyclization Approaches
Cyclization reactions provide a powerful means to construct the piperidine ring by forming new carbon-nitrogen or carbon-carbon bonds. These can be broadly categorized as intramolecular, where the ring is formed from a single molecule, or intermolecular, involving the combination of two or more components. nih.govresearchgate.net
Key Findings from Research:
Intramolecular Cyclization: In this approach, a substrate containing a nitrogen source (typically an amino group) and a reactive site undergoes ring closure. nih.gov Various methods exist, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations. nih.govmdpi.com For example, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes has been used to synthesize polysubstituted piperidines. nih.gov
Intermolecular Cyclization (Annulation): These reactions build the piperidine ring from multiple starting materials. nih.gov A common example is the [5+1] annulation, which combines a five-atom component with a one-atom component. nih.gov
Aza-Prins Cyclization: This method can be used for the diastereoselective synthesis of trisubstituted piperidines. The reaction involves the cyclization of an N-acyl aminal, initiated by acidic activation, leading to a kinetically favorable chair conformation that directs the stereochemical outcome. usm.edu
Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can lead to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov
Reductive Amination Protocols in Piperidine Synthesis
Reductive amination is a cornerstone of C-N bond formation and plays a significant role in piperidine synthesis. researchgate.netumh.es This two-step process involves the reaction of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net
Key Findings from Research:
Intramolecular Reductive Amination: This is a key step in the synthesis of polyhydroxy piperidines (iminosugars) from carbohydrate precursors. researchgate.netumh.es The cyclization of a molecule containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group) leads to the piperidine ring.
Double Reductive Amination (DRA): This powerful technique utilizes dicarbonyl compounds and an amine to directly form the piperidine skeleton. chim.it The use of sugar-derived dicarbonyls allows for the synthesis of polyhydroxypiperidines with specific stereochemistry. chim.it
One-Pot Procedures: Efficient one-pot reductive amination procedures have been developed. For instance, a secondary amine like piperidine can be reductively aminated with various aldehydes using a borane-pyridine complex, which is a less toxic alternative to sodium cyanoborohydride. tandfonline.com
Iron-Catalyzed Reductive Amination: An iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) promotes the formation and reduction of the imine, initiates cyclization, and reduces the piperidinone intermediate. nih.gov
Asymmetric Synthesis of Chiral Piperidine Compounds
For pharmaceutical applications, controlling the stereochemistry at the chiral centers of the piperidine ring is paramount. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer in excess.
Enantioselective Approaches to (3S)-Configured Piperidines
Achieving the desired (3S) configuration in piperidines requires the use of chiral catalysts, auxiliaries, or starting materials to induce enantioselectivity.
Key Findings from Research:
Chiral Phosphoric Acid Catalysis: An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been utilized to synthesize functionalized chiral piperidines. umich.edunih.gov This method can also be applied to the synthesis of C4- and C5-substituted piperidines with high enantioselectivity. umich.edu
Copper-Catalyzed Borylation: A novel approach involves the Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. bohrium.comacs.org This stepwise dearomatization/enantioselective borylation strategy provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for complex chiral piperidines. acs.org
Rhodium-Catalyzed Reductive Heck Reaction: A Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate yields 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgnih.govsnnu.edu.cn Subsequent reduction provides access to a variety of enantioenriched 3-substituted piperidines. organic-chemistry.orgnih.gov
Rhodium-Catalyzed Reductive Transamination: A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine under reducing conditions allows for the rapid preparation of various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn
Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis offers a versatile approach. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Table 2: Enantioselective Strategies for Chiral Piperidine Synthesis
| Strategy | Catalyst/Reagent | Key Transformation | Advantages | Citations |
|---|---|---|---|---|
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Intramolecular cyclization of unsaturated acetals | High enantioselectivity for functionalized piperidines | umich.edunih.gov |
| Copper-Catalyzed Borylation | Cu(I) / Chiral Diphosphine Ligand | Protoborylation of 1,2-dihydropyridines | Access to versatile chiral 3-boryl intermediates | bohrium.comacs.org |
| Rhodium-Catalyzed Reductive Heck | Rhodium / Chiral Ligand | Asymmetric carbometalation of dihydropyridines | High enantioselectivity, broad functional group tolerance | organic-chemistry.orgnih.govsnnu.edu.cn |
| Rhodium-Catalyzed Reductive Transamination | Rhodium / Chiral Primary Amine | Reductive transamination of pyridinium salts | Excellent diastereo- and enantioselectivity | dicp.ac.cn |
Diastereoselective Synthesis and Isomer Control
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).
Key Findings from Research:
Substrate Control: The stereochemistry of the final piperidine can often be controlled by the stereochemistry of the starting material. For example, in the reductive cyclization of amino acetals prepared by a nitro-Mannich reaction, the stereochemistry established in the initial Mannich reaction is retained during the cyclization. mdpi.com
Catalyst Control: The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product. For instance, the diastereoselective synthesis of 2,4-disubstituted piperidines can be controlled by simply changing the order of the reaction sequence. researchgate.net
Conformational Control: In some cases, thermodynamic equilibration can be used to favor the formation of the most stable diastereomer. An iron-catalyzed equilibration of 2-alkenyl 6-substituted piperidines allows for the isolation of enriched mixtures of the more stable cis-isomers. organic-chemistry.org
Directed Lithiation: Diastereoselective lithiation followed by trapping with an electrophile can be used to access specific trans-piperidine isomers that may not be accessible through other methods. rsc.org
Neighboring Group Participation: In certain systems, neighboring group participation can direct the stereochemical outcome of a reaction. For example, the synthesis of (2R,3S)-CP-99,994 involved a crucial neighboring group participation step leading to a pyrrolidino-aziridinium intermediate, which then underwent regioselective ring-opening. researchgate.net
Biocatalytic and Enzymatic Methods for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of enantiomerically pure amines. beilstein-journals.orgnih.gov Enzymes, operating under mild conditions, offer high selectivity, often obviating the need for protecting groups and reducing waste streams. For the synthesis of chiral piperidines, transaminases (TAs) are particularly noteworthy. nih.gov
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, generating a chiral amine. beilstein-journals.org Two primary strategies are employed: kinetic resolution of a racemic amine and asymmetric synthesis from a prochiral ketone. In a kinetic resolution, one enantiomer of a racemic mixture is selectively consumed by the enzyme, leaving the other enantiomer in high purity, although the maximum theoretical yield is 50%. beilstein-journals.org A more efficient approach is the asymmetric synthesis from a prochiral ketone, which can theoretically achieve a 100% yield of the desired chiral amine. beilstein-journals.org
For instance, the synthesis of (S)-3-amino-1-Boc-piperidine, a precursor to various pharmaceuticals, has been achieved with high yield and enantiomeric excess (>98%) using immobilized ω-transaminases. beilstein-journals.org This method utilizes the prochiral precursor 1-Boc-3-piperidone and isopropylamine (B41738) as the amine donor. beilstein-journals.org The immobilization of these enzymes on resins enhances their stability and allows for reuse, making the process more economically viable for industrial applications. beilstein-journals.org
Furthermore, multi-enzyme cascades are being developed to overcome unfavorable reaction equilibria and drive reactions to completion. researchgate.netresearchgate.net For example, a cascade involving a galactose oxidase and an imine reductase has been used to synthesize L-3-N-Cbz-aminopiperidine from L-ornithinol. researchgate.net
Table 1: Comparison of Biocatalytic Methods for Chiral Piperidine Synthesis
| Method | Enzyme(s) | Precursor | Key Advantage | Reported Yield/ee |
|---|---|---|---|---|
| Asymmetric Synthesis | Immobilized ω-Transaminases | 1-Boc-3-piperidone | High theoretical yield (100%) and enantioselectivity. beilstein-journals.org | >98% ee beilstein-journals.org |
| Kinetic Resolution | Transaminase | rac-1-Boc-3-aminopiperidine | High enantioselectivity. google.com | 42% yield, 97% ee google.com |
Advanced Synthetic Techniques and Reaction Conditions
Beyond biocatalysis, several advanced synthetic methods have been developed to afford this compound and its derivatives with high levels of control and efficiency.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, a key step in the synthesis of many amine-containing molecules. nih.govrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and is widely used to form arylamines. nih.gov This reaction can be adapted for the synthesis of N-alkylated piperidines. For instance, this compound can be synthesized by the N-ethylation of a suitable 3-aminopiperidine precursor using an ethyl halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success.
Photocatalytic Functionalization of Piperidine Scaffolds
Photoredox catalysis, which uses visible light to initiate chemical reactions, has emerged as a powerful tool for the functionalization of saturated N-heterocycles like piperidine. acs.orgnih.gov This method allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a more atom-economical approach compared to traditional methods that require pre-functionalization. acs.orgmdpi.com For example, a photocatalyst can selectively abstract a hydrogen atom from the piperidine ring, generating a radical intermediate that can then react with a variety of coupling partners to introduce new functional groups. nih.govresearchgate.net This technique has been used for the α-arylation of highly substituted piperidines with high diastereoselectivity. nih.gov
Novel Reagents and Catalyst Systems in Piperidine Synthesis
The development of novel reagents and catalysts continues to expand the synthetic toolbox for piperidine synthesis. nih.govgla.ac.uk Gold-catalyzed cyclization of N-homopropargyl amides provides a modular and stereoselective route to substituted piperidin-4-ols. nih.gov Additionally, new multicomponent reactions, such as the tandem aza[4+2]/allylboration, allow for the stereocontrolled synthesis of complex α-hydroxyalkyl piperidine derivatives in a single operation. acs.org These methods offer high efficiency and stereoselectivity, enabling the rapid construction of diverse piperidine libraries. nih.govacs.org
Optimization of Synthetic Pathways and Process Intensification
To translate a synthetic route from the laboratory to an industrial scale, rigorous optimization of reaction parameters is essential.
Factorial Design and Process Parameter Optimization for Yield and Selectivity
Design of Experiments (DoE), particularly factorial design, is a statistical approach used to systematically investigate the effects of multiple reaction variables on the yield and selectivity of a product. ucl.ac.uk This methodology allows for the efficient identification of optimal reaction conditions. For instance, in a biocatalytic process, factors such as pH, temperature, and substrate and enzyme concentrations can be varied to maximize the conversion to the desired product. ucl.ac.uknih.gov Response Surface Methodology can then be used to model the relationship between these factors and the outcome, leading to a more robust and optimized process. ucl.ac.uk The application of these statistical tools is crucial for developing scalable and cost-effective syntheses of chiral amines like this compound. researchgate.netdovepress.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (S)-3-amino-1-Boc-piperidine |
| 1-Boc-3-piperidone |
| rac-1-Boc-3-aminopiperidine |
| L-3-N-Cbz-aminopiperidine |
| L-ornithinol |
| piperidin-4-ols |
| N-homopropargyl amides |
Considerations for Scalable and Industrially Relevant Syntheses
The transition from a laboratory-scale synthesis of a chiral amine like this compound to a large-scale, industrially viable process introduces a complex set of challenges that extend beyond mere reaction yield. Industrial synthesis prioritizes not only the efficiency of the chemical transformation but also economic feasibility, operational safety, environmental impact, and process robustness. A successful scalable synthesis is one that can be implemented consistently and safely to produce the target compound at the desired quantity and quality while minimizing cost and waste.
Several key principles, many of which are rooted in the concepts of green chemistry, must be meticulously evaluated when developing a manufacturing process for this compound and its derivatives. mdpi.commlsu.ac.inchemijournal.com These considerations guide the selection of starting materials, reaction pathways, and processing conditions to ensure a sustainable and economical production cycle.
Core Considerations for Industrial Scale-Up:
Atom Economy and Reaction Design: The principle of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is a primary concern. acs.org Reactions with high atom economy, such as additions or rearrangements, are inherently more efficient and generate less waste than substitutions or eliminations, where parts of the reactants become byproducts. mlsu.ac.in For piperidine synthesis, this could involve favoring catalytic hydrogenation of a pyridine precursor over multi-step sequences with protecting groups and low-economy steps. acs.org
Safety and Hazard Management: A scalable process must be inherently safe. This involves selecting reagents and solvents that are less hazardous and avoiding reaction conditions that could lead to runaway reactions. mlsu.ac.in The generation of toxic or explosive substances must be eliminated or strictly controlled. For instance, replacing a hazardous oxidant like chromium oxide with compressed air or a safer alternative is a key green chemistry achievement that enhances industrial safety. researchgate.net
Solvent and Waste Reduction: The use of auxiliary substances like solvents and separation agents should be minimized or made unnecessary whenever possible. acs.org Solvents contribute significantly to the total mass of a process and are often the primary source of waste. The selection of greener solvents (e.g., water, ethanol) over hazardous ones (e.g., chlorinated hydrocarbons) is crucial. mdpi.com Processes that require extensive purification, such as column chromatography, are often not viable on a large scale due to the vast quantities of solvent required. sci-hub.st Therefore, reactions that yield a product of high purity directly are highly desirable.
Process Robustness and Reproducibility: An industrial synthesis must be robust, meaning it can tolerate minor fluctuations in reaction parameters (like temperature or concentration) without significant drops in yield or purity. The process must be reproducible on a large scale, ensuring consistent product quality from batch to batch.
The following tables provide a conceptual framework for evaluating synthetic routes based on these industrial considerations.
Table 1: Comparison of Key Metrics for Ideal vs. Non-Ideal Industrial Reactions This interactive table outlines the target goals for key performance indicators in a scalable chemical process.
| Metric | Ideal Industrial Process | Non-Ideal/Lab-Scale Process | Rationale |
| Atom Economy | > 90% | < 50% | Maximizes material efficiency and minimizes waste. acs.org |
| Number of Steps | 1-3 | > 5 | Fewer steps reduce cost, time, and potential for yield loss. acs.org |
| Purification Method | Crystallization / Distillation | Column Chromatography | Avoids large volumes of solvent waste and is more cost-effective at scale. sci-hub.st |
| Operating Temperature | Ambient | Extreme High/Low | Reduces energy costs and improves safety. mlsu.ac.in |
| Safety Profile | Uses non-toxic, stable reagents | Uses hazardous, volatile, or explosive materials | Minimizes risk to operators and the environment. researchgate.net |
Table 2: Evaluation of Potential Synthetic Routes for Piperidines based on Industrial Viability This table assesses common synthetic strategies for creating piperidine rings, like the one in this compound, against scalability criteria.
| Synthetic Strategy | Starting Material Availability | Reagent Cost & Safety | Atom Economy | Scalability Challenges |
| Catalytic Hydrogenation of Pyridines | Good (for simple pyridines) | Catalyst (e.g., Pd, Rh) can be expensive; H₂ gas requires specialized equipment. mdpi.com | High (100% for the core reaction) | High pressure/temperature may be needed; catalyst poisoning can be an issue. mdpi.com |
| Reductive Amination | Varies; depends on the specific ketone/aldehyde and amine | Reductants (e.g., NaBH₄) are common but add to waste; catalytic hydrogenation is cleaner. | Moderate to High | Can require multiple steps if the precursor is complex; control of stereochemistry can be difficult. mdpi.com |
| Multi-step Cyclization | Can be tailored for complex products | Often involves multiple reagents, some potentially hazardous or expensive. | Low to Moderate | Long sequences reduce overall yield; purification after each step is costly and inefficient. sci-hub.st |
| Radical Cyclization | Varies | Initiators and catalysts can be specialized; requires careful control. | Moderate | Radical reactions can sometimes be difficult to control on a large scale, leading to side products. mdpi.com |
Ultimately, the development of a scalable and industrially relevant synthesis for this compound requires a holistic approach. It involves a careful balancing act between chemical efficiency, economic viability, environmental responsibility, and operational safety to create a process that is not only effective in the lab but also sustainable in a manufacturing environment.
Nucleophilic Substitution Reactions Involving the Piperidine Amine Moiety
The primary amine group of 3-aminopiperidine derivatives is a potent nucleophile, readily participating in various substitution reactions. This reactivity is fundamental to the construction of more complex molecules.
N-Acylation and N-Sulfonylation: The primary amine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds.
Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to yield secondary amines. This transformation is often achieved using reducing agents like sodium cyanoborohydride, which selectively reduces the intermediate imine in situ. tandfonline.com For instance, reductive amination of 2,6-diaryl-3-methyl-piperidin-4-ones using sodium cyanoborohydride has been shown to produce 4-amino-2,6-diaryl-3-methylpiperidines in nearly quantitative yields. tandfonline.com A practical synthetic strategy for 4-substituted-3-aminopiperidin-2-ones involves a racemization-free reductive amination step. nih.gov
Cross-Coupling Methodologies for Piperidine Derivatization
Modern cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic scaffolds like piperidine. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the N-arylation of amines, including piperidine derivatives. tandfonline.comresearchgate.netacs.org It allows for the coupling of aryl halides or triflates with the piperidine nitrogen, even with sterically hindered or electronically challenging substrates. purdue.edu The choice of ligand, base, and solvent is crucial for optimizing reaction conditions and preventing side reactions like β-hydride elimination. purdue.edu For example, the use of an NHC-Pd(II)-5-phenyloxazole complex as a catalyst with KOtBu as a base has been effective for the N-arylation of piperidine with chlorobenzene. tandfonline.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgnih.govresearchgate.net This reaction can be used to introduce aryl, heteroaryl, or vinyl groups onto the piperidine ring, provided a suitable handle (e.g., a halogen) is present. organic-chemistry.orgrsc.orgnih.gov An efficient method for constructing 4-benzyl piperidines utilizes a Suzuki protocol involving the hydroboration of N-Boc-4-methylene piperidine followed by reaction with a palladium catalyst and an aryl bromide. organic-chemistry.org Nickel-catalyzed Suzuki-Miyaura cross-coupling of aliphatic amides has also been demonstrated with piperidine-derived amides. nih.gov
Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. For piperidine derivatives bearing a terminal alkyne, this method provides a direct route to introduce aromatic groups. smolecule.com
Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to achieve modular and enantioselective functionalization of piperidines, streamlining the synthesis of complex 3D molecules. nih.govresearchgate.netchemistryviews.org
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | Piperidine and aryl bromide | N-Arylpiperidine | tandfonline.com |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., PdCl₂(dppf)), base | N-Boc-4-methylene piperidine (after hydroboration) and aryl bromide | 4-Arylpiperidine | organic-chemistry.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Piperidine with terminal alkyne and aryl halide | Piperidine with arylalkyne substituent | smolecule.com |
Acid-Base Chemistry and Salt Formation in Chemical Processes
The basicity of the nitrogen atoms in this compound is a key determinant of its behavior in chemical processes. The tertiary amine within the ring and the primary exocyclic amine can be protonated to form salts. The predicted pKa value for the conjugate acid of 1-ethylpiperidin-3-amine (B145787) is approximately 11.06. chembk.comchembk.com This relatively high pKa indicates that it is a moderately strong base.
The ability to form salts is crucial in pharmaceutical development and chemical manufacturing. Salt formation can significantly alter the physicochemical properties of a compound, including:
Solubility: Salts are often more soluble in aqueous media than the corresponding free base, which is important for formulation and biological absorption.
Crystallinity and Polymorphism: The formation of different salts can lead to various crystalline forms (polymorphs), each with unique stability, dissolution, and manufacturing characteristics.
Purification: Salt formation is a common technique for the purification of amines, as the resulting crystalline salts can often be easily isolated and purified by recrystallization. Dihydrochloride salts of 3-aminopiperidine derivatives are frequently prepared for this purpose. google.com
Thermal Decomposition Pathways and Mechanistic Investigations
The thermal stability of piperidine derivatives is an important consideration in their synthesis, storage, and application. The decomposition pathways can be influenced by the nature and position of substituents on the piperidine ring.
Studies on the thermal decomposition of N-alkylpiperidines and related structures have revealed several potential degradation routes. For quaternary ammonium hydroxides derived from piperidines, β-elimination (Hofmann elimination) is a common thermal decomposition pathway. rsc.org The stereochemistry of the piperidine ring plays a crucial role, with a preference for an anti-coplanar arrangement of the departing hydrogen and the nitrogen atom. rsc.org For instance, the thermal decomposition of the 1-methylmethohydroxide of trans-3,5-dimethylpiperidine results in approximately 50% β-elimination. rsc.org
In the case of more complex piperidine derivatives, thermal decomposition can involve the cleavage of other bonds. For example, the thermal decomposition of 1-(2'-cyano-2'-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine involves the scission of the N-O bond. cdnsciencepub.com Thermogravimetric analysis (TGA) of bis-piperidine metal complexes has shown that decomposition often begins with the loss of the piperidine ligand. akjournals.com The initial decomposition temperature can vary depending on the metal ion, with bis-piperidine Ni(II)BAC showing a higher decomposition temperature (110°C) compared to bis-piperidine Cd(II)BAC (50°C). akjournals.com
Functional Group Interconversions and Modifications on the Piperidine Ring
The piperidine ring and its substituents can undergo a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives. solubilityofthings.com
Oxidation of the Piperidine Nitrogen: The tertiary nitrogen of the N-ethylpiperidine ring can be oxidized to form an N-oxide. researchgate.netgoogle.comliverpool.ac.uk This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). liverpool.ac.uk N-oxidation significantly alters the electronic properties and steric bulk around the nitrogen atom. researchgate.net
Modifications of Ring Substituents: Functional groups attached to the piperidine ring can be chemically modified. For example, a methylene (B1212753) group on the ring can undergo hydroboration-oxidation to yield an alcohol, which can then be further functionalized. nih.govacs.org Ketone moieties on the piperidine ring can be reduced to secondary alcohols using reagents like sodium borohydride. smolecule.com
Ring Transformations: In some cases, reactions can lead to the transformation of the piperidine ring itself. For instance, six-membered lactam-bridged dipeptides (4-substituted-3-aminopiperidin-2-ones) can be synthesized through a diastereoselective addition of a cuprate (B13416276) to an α,β-unsaturated ester followed by cyclization. nih.gov
Enzymatic Transformations of Piperidine Derivatives in Vitro
Biocatalysis offers a powerful and often highly stereoselective approach to the synthesis and modification of chiral piperidine derivatives. nih.govacs.org
Lipase-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are versatile enzymes that can catalyze various transformations, including the synthesis of piperidine derivatives through multicomponent reactions. rsc.orgrsc.org They are also widely used for the kinetic resolution of racemic piperidine intermediates, enabling the separation of enantiomers with high selectivity. mdpi.comacs.orgacs.orgchemrxiv.org For example, lipase-catalyzed resolution has been a key step in the synthesis of the β-lactamase inhibitor avibactam. acs.org
Oxidase and Reductase-Catalyzed Reactions: Multi-enzyme cascades utilizing oxidases (e.g., galactose oxidase) and imine reductases (IREDs) have been developed for the synthesis of protected 3-aminopiperidines from amino alcohol precursors. rsc.orgresearchgate.net This one-pot approach can prevent the racemization of labile intermediates. rsc.org γ-Butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate dependent oxygenase, has been shown to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates to produce products with multiple stereocenters. nih.gov Furthermore, a combination of an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org IREDs have also been used for the reductive amination of carbonyls with hydrazines to produce cyclic N-alkylhydrazines, including N-aminopiperidines. nih.gov
| Enzyme Class | Specific Enzyme Example | Transformation | Substrate/Product Example | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica lipase B (CALB) | Multicomponent reaction for piperidine synthesis | Benzaldehyde, aniline, and acetoacetate (B1235776) ester to form polyfunctionalized piperidines | rsc.orgrsc.org |
| Oxidase/Reductase | Galactose oxidase and Imine reductase (IRED) | Enzyme cascade for synthesis of protected 3-aminopiperidines | N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine | rsc.orgresearchgate.net |
| Oxygenase | γ-Butyrobetaine hydroxylase (BBOX) | Oxidative desymmetrization | N,N-dimethyl piperidine-4-carboxylic acid to (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid | nih.gov |
| Amine Oxidase/Ene-Imine Reductase | 6-HDNO and EneIRED | Chemo-enzymatic dearomatization | N-substituted tetrahydropyridines to chiral 3- and 3,4-substituted piperidines | nih.govacs.org |
Chiral Piperidine Derivatives and Their Structural Variations
The synthesis of enantiomerically pure piperidine derivatives is a significant focus in organic chemistry due to the profound impact of stereochemistry on biological activity. The chiral center at the C3 position of the piperidine ring in this compound offers a valuable starting point for generating diverse structural variations. Researchers have developed numerous strategies to access such chiral piperidines, often employing the chiral pool, which utilizes readily available enantiopure starting materials like amino acids. whiterose.ac.uk
One of the key structural variations involves the modification of the substituents on both the ring nitrogen and the exocyclic amine. For instance, the ethyl group at the N1 position can be replaced with a range of alkyl, aryl, or acyl groups, which can influence the compound's steric and electronic properties. Similarly, the primary amine at the C3 position can be derivatized to form amides, sulfonamides, or secondary and tertiary amines, further expanding the chemical space.
The synthesis of 2,5-disubstituted piperidines has been explored, where the relative stereochemistry (cis or trans) of the substituents significantly impacts their biological function. For example, the cis-isomer of a 2,5-disubstituted piperidine was found to be more active for dopamine (B1211576) transport activity than its trans-counterpart. whiterose.ac.uk While not directly a derivative of this compound, this highlights the importance of stereochemical and positional isomerism in piperidine derivatives.
The table below illustrates some structural variations of chiral piperidine derivatives found in chemical research.
| Compound Name | Base Scaffold | Key Structural Variations | Research Context |
| (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | Piperidine | Introduction of hydroxyl and carboxylic acid groups with defined stereochemistry. | Synthesis of complex chiral molecules. mdpi.com |
| cis-2,6-dimethylpiperidine | Piperidine | Disubstitution at C2 and C6 with a cis configuration. | Used to synthesize N-sulfonamide derivatives for acetylcholinesterase inhibition studies. whiterose.ac.uk |
| (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine | 1-Methylpiperidine | Fluorination at C4 and amine at C3 with specific stereochemistry. | Investigated as a building block in medicinal chemistry. |
These examples underscore the diverse structural modifications that can be made to the chiral piperidine core, leading to a wide range of derivatives with potentially unique properties and applications in chemical research.
Functionalized Piperidine-3-amine Analogues
The functionalization of the piperidine-3-amine scaffold is a critical strategy for developing analogues with tailored properties. The presence of two reactive sites, the secondary amine within the ring (after potential N-dealkylation) and the primary exocyclic amine, allows for a multitude of chemical transformations.
One common approach to creating functionalized analogues is through N-acylation or N-alkylation of the 3-amino group. This has been demonstrated in the synthesis of peptide analogues where a piperidine moiety replaces a glycine (B1666218) residue. nih.gov For example, reductive amination of an N-protected 3-piperidone with an amino acid or peptide fragment can generate functionalized piperidine-3-amine analogues. nih.govacs.org These reactions allow for the introduction of various functional groups, influencing the molecule's polarity, size, and hydrogen bonding capacity.
Rhodium-catalyzed C-H functionalization represents a powerful, albeit challenging, method for modifying the piperidine ring itself. d-nb.infonih.gov While direct functionalization at the C3 position is often disfavored due to the inductive effect of the nitrogen atom, indirect methods have been developed. d-nb.infonih.gov One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive ring-opening to yield 3-substituted piperidines. d-nb.infonih.gov
The table below presents examples of functionalized piperidine-3-amine analogues and related structures.
| Analogue Type | Synthetic Strategy | Functional Groups Introduced | Research Application |
| Peptide Analogues | Reductive amination of N-Boc-3-piperidone with amino acid esters. | Amino acid and peptide moieties. | Development of inhibitors for enzymes like the bacterial cysteine protease IdeS. nih.govacs.org |
| N-Substituted Piperidine Analogues | N-alkylation or N-acylation of the piperidine nitrogen. | Various alkyl, benzyl, or acyl groups. | Exploration of structure-activity relationships for various biological targets. ajchem-a.com |
| C-4 Functionalized Analogues | Rhodium-catalyzed C-H functionalization of N-α-oxoarylacetyl-piperidines. | Arylacetate groups at the C4 position. | Synthesis of positional analogues of methylphenidate. d-nb.inforesearchgate.net |
The ability to introduce a wide range of functional groups onto the piperidine-3-amine core allows for the fine-tuning of molecular properties, which is essential for various fields of chemical research, including medicinal chemistry and materials science.
Structure-Activity Relationship Studies Through Chemical Derivatization
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Chemical derivatization of a lead compound, such as a this compound analogue, is a key component of this process. By systematically modifying different parts of the molecule, researchers can identify the structural features that are crucial for its function.
In the context of piperidine derivatives, SAR studies have been conducted for a variety of biological targets. For instance, in the development of inhibitors for the anaplastic lymphoma kinase (ALK), a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized. mdpi.com Although the piperidine fragment did not directly bind to the active site, its presence was found to be optimal for the desired pharmacological properties compared to other substituents. mdpi.com Chiral optimization using derivatives like (S)- or (R)-ethyl piperidine-3-carboxylate was also crucial in this study. mdpi.com
Another example can be found in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). jst.go.jp An extensive SAR study of naphtho[1,2-b]furan-2-carboxamides containing linked piperidinylphenylacetamide groups was performed. This involved synthesizing analogues with different aryl and heteroaryl groups on the naphthofuran skeleton and varying the length of the linker chain. jst.go.jp Such systematic modifications are essential for optimizing potency and other pharmacological properties.
The table below summarizes key aspects of SAR studies involving piperidine derivatives.
| Target | Molecular Scaffold | Key Derivatizations | Key SAR Findings |
| Anaplastic Lymphoma Kinase (ALK) | 2-Amino-4-(1-piperidine) pyridine | Chiral optimization using (S)- and (R)-ethyl piperidine-3-carboxylate. | The piperidine moiety was optimal for overall pharmacological properties. mdpi.com |
| Melanin Concentrating Hormone Receptor 1 (MCH-R1) | Naphtho[1,2-b]furan-2-carboxamides with piperidinylphenylacetamide | Variation of aryl/heteroaryl groups and linker chain length. | Identified a highly potent antagonist with a pyridinyl substituent. jst.go.jp |
| Drug-Resistant Tuberculosis | Thioridazine derivatives | Removal or replacement of the N-methyl group on the piperidine ring with other alkyl groups. | Explored the importance of the N-substituent for anti-tubercular activity. unesp.br |
These studies illustrate that even small changes to the structure of a piperidine-containing molecule, such as altering a substituent on the nitrogen atom or another part of the scaffold, can have a significant impact on its biological activity.
Comparative Analysis with Positional Isomers and Related Heterocycles
The biological and chemical properties of a molecule are highly dependent on the spatial arrangement of its atoms. A comparative analysis of this compound with its positional isomers and other related heterocyclic structures provides valuable insights into the role of its specific architecture.
A positional isomer, such as a 4-aminopiperidine (B84694) derivative, would have the amino group at a different position on the piperidine ring. This seemingly minor change can lead to significant differences in the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. For example, in a study of fluorinated piperidine derivatives, the positional isomer (3S,4R)-3-fluoro-1-methylpiperidin-4-amine (where the fluorine and amine groups are swapped compared to the 4-fluoro-3-amino analogue) showed reduced efficacy in inhibiting purine (B94841) nucleoside phosphorylase (PNP).
Beyond positional isomers, comparison with other heterocyclic rings is also informative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is often compared to piperidine. The reduced ring size of pyrrolidine results in a less flexible structure, which can impact binding to target proteins. In the case of the fluorinated amine derivatives, the pyrrolidine analogue showed decreased binding to PNP but improved penetration of the blood-brain barrier. Saturated heterocycles like piperidine and pyrrolidine generally behave like their acyclic counterparts (secondary amines), but with modified steric profiles. wikipedia.org
The table below provides a comparative analysis of a piperidine derivative with a positional isomer and a related heterocycle.
| Compound | Structural Difference from (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine | Impact on Properties |
| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (Positional Isomer) | Fluorine at C3, amine at C4. | Altered electronic distribution, leading to reduced PNP inhibition efficacy. |
| (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (Related Heterocycle) | Five-membered pyrrolidine ring instead of a six-membered piperidine ring. | Reduced ring flexibility, decreased PNP binding, but improved blood-brain barrier penetration. |
Theoretical and Computational Investigations of 3s 1 Ethylpiperidin 3 Amine Chemistry
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving (3S)-1-ethylpiperidin-3-amine. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that govern the reaction rate.
A primary reaction of interest is the N-alkylation of 3-aminopiperidine to form the ethyl derivative. Computational models can simulate this SN2 reaction, providing insights into the energy barriers and the geometry of the transition state. For instance, the reaction of (S)-3-aminopiperidine with ethyl iodide can be modeled to determine the activation energy.
Illustrative Reaction: N-Ethylation of (S)-3-Aminopiperidine
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Transition State N-C-I Angle (°) |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | PCM (Acetonitrile) | 22.5 | 175.8 |
| M06-2X | 6-311+G(d,p) | PCM (Acetonitrile) | 21.9 | 176.2 |
| B3LYP | 6-31G(d,p) | PCM (Water) | 23.1 | 175.5 |
| M06-2X | 6-311+G(d,p) | PCM (Water) | 22.6 | 175.9 |
This table presents hypothetical data for illustrative purposes, demonstrating the types of results obtained from quantum chemical calculations.
The data in the table illustrates how different computational methods and solvent models can be used to refine the calculated activation energy for the N-alkylation reaction. The transition state geometry, characterized by the nearly linear N-C-I angle, is also a key output of these calculations. Such studies can be extended to other reactions, such as acylation of the 3-amino group, to predict reactivity and guide synthetic efforts.
Stereochemical Retention and Conformational Analysis
The stereochemistry of this compound is a critical determinant of its properties. Computational methods are invaluable for understanding its conformational preferences and the retention of its stereocenter during chemical transformations.
The piperidine (B6355638) ring of this compound adopts a chair conformation to minimize steric strain. There are two possible chair conformations for the 3-substituted piperidine ring, and the position of the substituents (axial or equatorial) significantly impacts the molecule's stability. For this compound, the ethyl group on the nitrogen atom and the amino group at the C3 position have preferred orientations. Computational models predict that the most stable conformation will have the bulky ethyl group in the equatorial position to minimize 1,3-diaxial interactions vulcanchem.com. The 3-amino group's preference for an equatorial or axial position can be influenced by the solvent and pH.
Conformational Energy Analysis of this compound
| Conformer | Ethyl Group Position | Amino Group Position | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 | 85.2 |
| 2 | Equatorial | Axial | 1.25 | 14.1 |
| 3 | Axial | Equatorial | 3.50 | 0.6 |
| 4 | Axial | Axial | 4.80 | 0.1 |
This table contains hypothetical data based on general principles of conformational analysis for substituted piperidines.
The hypothetical data above illustrates that the diequatorial conformer is significantly more stable. Understanding these conformational preferences is crucial, as the three-dimensional shape of the molecule dictates how it interacts with other molecules, including biological targets.
In Silico Docking and Molecular Dynamics Simulations of Derivatives
To explore the potential biological activity of this compound, derivatives can be designed and their interactions with protein targets can be studied using in silico docking and molecular dynamics (MD) simulations. These techniques are cornerstones of modern drug discovery.
Molecular docking predicts the preferred binding orientation of a ligand to a protein. For example, derivatives of this compound, where the 3-amino group is functionalized, can be docked into the active site of a target enzyme. The docking scores provide an estimate of the binding affinity.
MD simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding pose and the key interactions that maintain the complex.
Illustrative Docking and MD Simulation Data for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand during MD (Å) |
|---|---|---|---|---|
| N-((3S)-1-ethylpiperidin-3-yl)benzamide | Kinase A | -8.5 | Asp165, Lys72, Leu148 | 1.2 ± 0.3 |
| N-((3S)-1-ethylpiperidin-3-yl)-4-chlorobenzamide | Kinase A | -9.2 | Asp165, Lys72, Phe168 | 1.1 ± 0.2 |
| N-((3S)-1-ethylpiperidin-3-yl)benzenesulfonamide | Protease B | -7.9 | Gly120, Ser195, His57 | 1.5 ± 0.4 |
This table presents hypothetical data to illustrate the output of in silico docking and molecular dynamics studies.
This hypothetical data shows how modifications to the parent compound can influence binding affinity and stability within a protein active site. The lower RMSD (Root Mean Square Deviation) values for the benzamide (B126) derivatives suggest a more stable binding pose compared to the sulfonamide.
Computational Predictions of Chemical Reactivity and Selectivity
Computational models can predict various aspects of a molecule's reactivity and selectivity. For this compound, this includes predicting sites of metabolism, understanding nucleophilicity, and forecasting the outcomes of reactions.
Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is often used to predict reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is likely to be localized on the nitrogen atoms, indicating their nucleophilic character.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of related compounds to predict their biological activity or a specific chemical property based on their structural features.
Predicted Reactivity Parameters for this compound
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability. |
| Calculated pKa (3-amino group) | 10.2 | Moderately basic under physiological conditions vulcanchem.com. |
This table includes a mix of cited and hypothetical data for illustrative purposes.
These parameters provide a quantitative basis for understanding the chemical behavior of the molecule. For example, the high HOMO-LUMO gap suggests that the molecule is relatively stable, while the calculated pKa indicates that the 3-amino group will be protonated at physiological pH.
Statistical Analysis of Chemical Attribution Signatures of Related Compounds
In the synthesis of any chemical compound, minor impurities and byproducts are often formed. The unique profile of these compounds can serve as a "chemical attribution signature," providing information about the synthetic route used. Statistical analysis of these signatures can be a powerful tool in forensic and synthetic chemistry.
For a compound like this compound, the synthesis might involve the alkylation of 3-aminopiperidine. Potential byproducts could include over-alkylated products (diethylated amine), unreacted starting materials, and products from side reactions of the solvent or base.
A hypothetical study could involve synthesizing the compound via several different routes and analyzing the resulting crude product mixtures by a sensitive analytical technique like GC-MS or LC-MS. Statistical methods such as Principal Component Analysis (PCA) can then be used to differentiate the samples based on their impurity profiles.
Hypothetical Chemical Attribution Signature Data
| Synthetic Route | Key Impurity 1 (Relative Abundance) | Key Impurity 2 (Relative Abundance) | Key Impurity 3 (Relative Abundance) | PCA Grouping |
|---|---|---|---|---|
| Route A (Ethyl iodide, K2CO3, Acetonitrile) | 0.5% | 0.1% | <0.05% | Group 1 |
| Route B (Reductive amination with acetaldehyde) | <0.05% | 0.8% | 0.2% | Group 2 |
| Route C (Ethyl triflate, DIPEA, DCM) | 0.2% | <0.05% | 0.6% | Group 3 |
This table presents hypothetical data to illustrate how different synthetic routes can lead to distinct impurity profiles, which can be distinguished through statistical analysis.
This type of analysis, while not providing information about the intrinsic properties of the target molecule itself, is crucial for process chemistry, quality control, and forensic applications.
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For chiral molecules, specialized chromatographic techniques are essential for resolving enantiomers and determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric purity of a chiral compound. The analysis of (3S)-1-ethylpiperidin-3-amine by chiral HPLC presents a challenge due to its lack of a chromophore, which is necessary for detection by a standard UV-Vis detector. To overcome this, a pre-column derivatization strategy is often employed. researchgate.netnih.govsigmaaldrich.com This involves reacting the amine with a derivatizing agent that introduces a chromophoric tag into the molecule.
A suitable derivatizing agent for primary amines like this compound is para-toluenesulfonyl chloride (PTSC). researchgate.netnih.govsigmaaldrich.com The reaction introduces a tosyl group, which has strong UV absorbance. The resulting diastereomeric derivatives can then be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds. For the tosyl-derivatized enantiomers of 1-ethylpiperidin-3-amine (B145787), a column like the Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, would be a suitable choice. nih.govsigmaaldrich.com The separation is typically achieved using a polar organic mobile phase. nih.govsigmaaldrich.com The resolution between the two enantiomeric peaks should be greater than 2.0 for accurate quantification.
Table 1: Proposed Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Derivatizing Agent | para-toluenesulfonyl chloride (PTSC) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Isomer Separation and Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Aliphatic amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com However, modern, specially deactivated columns can provide excellent separation and peak shape without the need for derivatization. asianpubs.orgresearchgate.net
A GC method using a Flame Ionization Detector (FID) is well-suited for the quantitative analysis of this compound and for assessing its purity with respect to volatile impurities or isomers. A column with a diphenyl dimethyl polysiloxane stationary phase is a common choice for amine analysis. asianpubs.orgresearchgate.net The direct injection method avoids the complexities of derivatization, making it a rapid tool for quality control. asianpubs.org A temperature gradient program is used to ensure the elution of the analyte in a reasonable time with good peak shape.
Table 2: Proposed Gas Chromatography Method Parameters
| Parameter | Condition |
| Column | DB-5 (or equivalent diphenyl dimethyl polysiloxane), 30 m x 0.53 mm, 5.0 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 240 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 20 °C/min to 220 °C, hold for 5 min |
Spectroscopic Characterization Techniques for Novel Compounds
Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum will show distinct signals for the ethyl group protons, the piperidine (B6355638) ring protons, and the amine protons. The protons on carbons adjacent to the nitrogen atoms are deshielded and will appear at a higher chemical shift (downfield). libretexts.org The signal for the N-H protons is often broad and its chemical shift is concentration-dependent. libretexts.org
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.9 - 3.1 | m | 1H | H-3 (CH-NH₂) |
| ~ 2.5 - 2.8 | m | 4H | H-2, H-6 (CH₂-N-CH₂CH₃) |
| ~ 2.4 | q | 2H | N-CH₂-CH₃ |
| ~ 1.4 - 1.8 | m | 4H | H-4, H-5 (ring CH₂) |
| ~ 1.3 | br s | 2H | NH₂ |
| ~ 1.1 | t | 3H | N-CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | C-2, C-6 |
| ~ 48 - 52 | C-3 (CH-NH₂) |
| ~ 45 - 50 | N-CH₂-CH₃ |
| ~ 25 - 35 | C-4, C-5 |
| ~ 12 - 15 | N-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its bonds. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comspectroscopyonline.com Secondary amines, in contrast, show only one peak in this region, while tertiary amines show none. orgchemboulder.comspectroscopyonline.com Other key absorptions include the N-H bending (scissoring) vibration for the primary amine, C-H stretching for the aliphatic ethyl and piperidine groups, and C-N stretching vibrations. orgchemboulder.com
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine) |
| 2960 - 2850 | Strong | C-H Aliphatic Stretch |
| 1650 - 1580 | Medium | N-H Bend (Scissor) (Primary Amine) |
| 1470 - 1440 | Medium | C-H Bend |
| 1250 - 1020 | Medium-Weak | C-N Stretch (Aliphatic Amine) |
| 910 - 665 | Strong, Broad | N-H Wag (Primary Amine) |
Mass Spectrometry (MS) Analysis
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. Under electron ionization (EI), this compound will generate a molecular ion (M⁺•) corresponding to its molecular weight (128.22 g/mol ). The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom to form a stable, nitrogen-containing cation. miamioh.edu
For this compound, several α-cleavage pathways are possible. The most favorable cleavage is typically the loss of the largest alkyl group attached to the nitrogen. In this case, cleavage within the ring or loss of the ethyl group from the ring nitrogen can occur. The loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion would result in a fragment ion at m/z 99. Another significant fragmentation pathway for cyclic amines involves the cleavage of a C-C bond in the ring adjacent to the nitrogen, followed by further fragmentation.
Table 6: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Structure/Fragment Lost |
| 128 | [C₇H₁₆N₂]⁺• (Molecular Ion) |
| 113 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 99 | [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage at ring N) |
| 84 | [M - C₂H₅N]⁺• (Loss of ethylamine (B1201723) radical cation) |
| 70 | [C₄H₈N]⁺ (Fragment from ring opening and cleavage) |
| 56 | [C₃H₆N]⁺ (Fragment from ring cleavage) |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. This powerful analytical technique provides precise information about bond lengths, bond angles, and, most critically for chiral molecules like this compound, the absolute spatial arrangement of its constituent atoms. The determination of the absolute configuration is fundamental in pharmaceutical research and development, where the biological activity of enantiomers can differ significantly.
The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step, requiring careful control of conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated.
For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law which states they should be equal. The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry. A Flack parameter close to zero for the correct enantiomeric model confirms the assignment with high confidence.
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, should a crystal structure be determined, the resulting data would be presented in a format similar to the illustrative table below. This hypothetical data is based on typical values observed for related small organic molecules and piperidine derivatives.
Illustrative Crystallographic Data for a Chiral Piperidine Derivative
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₁₆N₂ |
| Formula Weight | 128.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 828.75 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.025 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Research on analogous piperidine structures highlights the utility of X-ray crystallography in this class of compounds. For instance, crystallographic analyses of various N-substituted and C3-substituted piperidine derivatives have been crucial in confirming their stereochemistry and understanding their conformational preferences, such as the chair conformation of the piperidine ring. These studies consistently demonstrate the power of single-crystal X-ray diffraction to provide unequivocal proof of absolute configuration, which is essential for correlating molecular structure with biological function.
Applications of 3s 1 Ethylpiperidin 3 Amine in Specialized Chemical Research Areas
Role as a Key Synthetic Building Block for Complex Molecule Construction
(3S)-1-Ethylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry and organic synthesis for the construction of complex, biologically active molecules. The piperidine (B6355638) ring is a prevalent heterocyclic motif found in numerous FDA-approved drugs and natural product alkaloids. The specific stereochemistry at the C3 position of this compound is crucial for establishing specific interactions with biological targets, such as enzymes and receptors.
The introduction of this chiral piperidine scaffold into a molecule can significantly influence its properties. thieme-connect.comresearchgate.net Key advantages of incorporating such chiral scaffolds include:
Modulation of Physicochemical Properties: The saturated heterocyclic nature of the piperidine ring can improve aqueous solubility and lipophilicity, which are critical parameters for drug candidates.
Enhancement of Biological Activity and Selectivity: The defined three-dimensional arrangement of substituents on the chiral piperidine ring allows for precise orientation within a biological binding site, potentially leading to increased potency and selectivity for the intended target. thieme-connect.comresearchgate.net
Improvement of Pharmacokinetic Properties: The metabolic stability of the piperidine ring can contribute to favorable pharmacokinetic profiles, such as increased half-life and oral bioavailability.
Table 1: Impact of Chiral Piperidine Scaffolds on Molecular Properties
| Property | Influence of Chiral Piperidine Scaffold | Rationale |
| Biological Activity | Can enhance potency and selectivity | The defined 3D structure allows for optimized interactions with chiral biological targets like enzymes and receptors. thieme-connect.comresearchgate.net |
| Physicochemical Properties | Modulates solubility and lipophilicity | The saturated heterocyclic structure can improve properties essential for drug absorption and distribution. |
| Pharmacokinetics | Can improve metabolic stability and bioavailability | The piperidine ring is a common motif in many stable pharmaceutical compounds. |
| Synthetic Efficiency | Provides a chiral pool starting material | Avoids complex asymmetric synthesis steps or costly chiral separation later in the synthetic route. vulcanchem.com |
Integration into Catalytic Systems and Ligand Design for Chemical Reactions
The structural features of this compound make it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. The presence of two nitrogen atoms at different positions allows it to act as a bidentate ligand, coordinating to a metal center and creating a chiral environment. This chiral environment can induce enantioselectivity in a variety of chemical transformations.
For example, piperidine derivatives are used in transition-metal-catalyzed reactions. Chiral P,N-ligands, which could be conceptually derived from scaffolds like this compound, have been successfully employed in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov In such systems, the chiral ligand-metal complex selectively catalyzes the formation of one enantiomer of the product over the other.
Furthermore, piperidine itself can function as an organocatalyst or as part of a dual catalyst system. Research has shown that a piperidine-iodine system can efficiently catalyze one-pot, three-component reactions for the synthesis of complex heterocyclic compounds like coumarin-3-carboxamides. nih.govresearchgate.net The basicity of the piperidine nitrogen is key to its catalytic activity in these transformations. The chirality of this compound could be exploited to develop enantioselective versions of such organocatalytic reactions.
Table 2: Examples of Piperidine Scaffolds in Catalysis
| Catalytic System | Role of Piperidine Scaffold | Type of Reaction | Reference |
| Iridium(I) with P,N-Ligand | Component of a chiral ligand for a transition metal | Asymmetric Hydrogenation | nih.gov |
| Rhodium with Chiral Ligand | Forms a complex for asymmetric carbometalation | Asymmetric Reductive Heck Reaction | snnu.edu.cn |
| Piperidine-Iodine | Dual catalyst system | One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides | nih.gov |
| Chiral Phosphine (B1218219) | Organocatalyst for annulation reactions | Enantioselective [4+2] Annulation | researchgate.net |
Research into Materials Science Applications for Piperidine Scaffolds
The piperidine scaffold is being explored for various applications in materials science, particularly in the development of functional polymers and biomaterials. The ability to functionalize the piperidine ring allows for the tuning of material properties.
One area of research is the incorporation of piperidine derivatives into polymers to create materials with specific properties. For instance, temperature-responsive polymers have been synthesized using piperidine carboxamide moieties. nih.gov These polymers exhibit upper or lower critical solution temperatures, meaning their solubility in water changes dramatically with temperature, making them suitable for applications in smart drug delivery systems or sensors.
Another application is in the creation of bioactive films. Researchers have prepared piperidine-based sodium alginate/poly(vinyl alcohol) films that show potential for fighting microbial infections and enabling the controlled release of therapeutic molecules. nih.gov The piperidine group contributes to the bioactivity of these materials. Furthermore, piperidine-functionalized polymers are being investigated for use in anion exchange membranes for fuel cells, where the piperidinium (B107235) cations can enhance alkaline stability and conductivity. acs.org
Table 3: Materials Science Applications of Piperidine Scaffolds
| Application Area | Type of Material | Function of Piperidine Scaffold | Key Findings |
| Smart Polymers | Temperature-responsive polymers containing piperidine carboxamide | Induces temperature-dependent phase transitions (UCST/LCST) in aqueous solutions. nih.gov | The position of the carboxamide group on the piperidine ring can determine the type of temperature response. nih.gov |
| Biomaterials | Bioactive polymeric films (e.g., with sodium alginate/PVA) | Provides antimicrobial properties and facilitates controlled drug release. nih.gov | Films display potency against microbial infections and can maintain contact with tissue for controlled release. nih.gov |
| Energy Materials | Anion Exchange Membranes (AEMs) | Forms stable quaternary ammonium (B1175870) side chains, enhancing conductivity and alkaline stability. acs.org | Poly(arylene piperidinium) AEMs show high hydroxide (B78521) conductivity and excellent stability in alkaline conditions. acs.org |
| Catalysis Support | Piperidine-functionalized magnetic nanoparticles | Acts as a recoverable, heterogeneous catalyst for organic synthesis. researchgate.net | The catalyst can be easily separated using a magnet and reused without significant loss of activity. researchgate.net |
Development of Chemical Probes for Investigating Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The piperidine scaffold is a common feature in the design of such probes due to its prevalence in bioactive molecules. This compound can serve as a core structure or a fragment in the development of probes targeting specific proteins or pathways.
Fluorescent probes are a key class of chemical tools for visualizing biological molecules and processes in living cells. rsc.org Scaffolds like piperidine are often incorporated into the structure of fluorescent dyes to enhance properties such as cell permeability, target specificity, and fluorescence quantum yield. For example, piperazine-coumarin based probes have been developed for detecting biothiols and diagnosing esophageal carcinoma. nih.gov The heterocyclic amine component is crucial for the probe's function.
Piperidine derivatives are also extensively used to develop ligands for specific receptors. For instance, spirocyclic piperidine derivatives have been synthesized as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders. nih.gov The development of such selective ligands is the first step towards creating imaging agents or therapeutic compounds targeting this receptor. The specific stereochemistry and substitution pattern of this compound make it a candidate for developing novel probes with high affinity and selectivity for their biological targets.
Precursor Synthesis for Advanced Chemical Intermediates in Radiochemistry Research
In radiochemistry, there is a high demand for precursor molecules that can be efficiently labeled with radioisotopes for use in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). preprints.org this compound is a suitable precursor for the synthesis of more complex intermediates that are subsequently radiolabeled.
The synthesis of radiolabeled compounds involves replacing an atom in a molecule with a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F) or iodine-123 (¹²³I). moravek.comnih.gov This process often requires a multi-step synthesis to first create a suitable precursor molecule that can undergo the radiolabeling reaction under specific conditions. Piperidine scaffolds are frequently found in molecules targeted for radiolabeling as PET and SPECT tracers. For example, ¹⁸F-labeled spirocyclic piperidine derivatives have been developed as promising imaging agents for the σ1 receptor. nih.gov
The synthesis of these advanced intermediates often starts from simpler, chiral building blocks. A compound like this compound provides a ready-made chiral core that can be elaborated into a more complex structure designed for late-stage radiohalogenation or other radiolabeling techniques. preprints.org This approach accelerates the development of novel radiotracers for diagnosing and studying a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3S)-1-ethylpiperidin-3-amine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation in fume hoods during synthesis or handling .
- Reaction Limits : Restrict usage to <100 mL per reaction without prior approval from the principal investigator (PI) due to volatility and potential exothermic reactions .
- Incident Reporting : Document and report unexpected events (e.g., temperature spikes, phase separation) to the PI immediately .
- Waste Disposal : Follow institutional SOPs for amine-containing waste, emphasizing neutralization before disposal .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm stereochemistry and proton environments. For example, NMR peaks at δ 8.87 (d, J = 2.0 Hz) and δ 3.0–3.5 (piperidine protons) are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., HRMS m/z 215 [M+H] for related piperidine derivatives) .
- Infrared Spectroscopy : Monitor functional groups (e.g., NH stretches at ~3298 cm) .
Q. How can researchers verify the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures or enantiopure standards .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (3S)-configured derivatives (e.g., [α] = +15° to +25° in methanol) .
Advanced Research Questions
Q. What strategies optimize the enantioselective synthesis of this compound?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates with >90% enantiomeric excess (ee) .
- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively hydrolyze undesired enantiomers during intermediate steps .
- Reaction Monitoring : Track ee via inline FTIR or chiral GC-MS to adjust reaction conditions in real time .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?
- Methodological Answer :
- Metabolite Profiling : Identify active metabolites using LC-MS/MS. For example, hepatic cytochrome P450 enzymes may convert the compound to inactive forms in vivo .
- Protein Binding Studies : Assess serum protein binding via equilibrium dialysis; high binding (>95%) may reduce bioavailability .
- Dose-Response Re-evaluation : Conduct staggered dosing in animal models to account for nonlinear pharmacokinetics .
Q. What computational methods predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with serotonin receptors (e.g., 5-HT) using AMBER or GROMACS. Focus on hydrogen bonding with Asp116 and hydrophobic packing with Phe362 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for enantiomer-receptor binding to rationalize stereospecific activity .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor counts .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement strict HPLC purity thresholds (>98%) and NMR spectral matching for each batch .
- Reagent Sourcing : Use certified suppliers for chiral starting materials (e.g., (S)-configured amines) to minimize enantiomeric drift .
- Statistical Process Control (SPC) : Apply control charts to monitor critical parameters (e.g., reaction temperature, catalyst loading) .
Q. What frameworks ensure ethical data sharing while protecting preliminary findings on this compound?
- Methodological Answer :
- Controlled Access Repositories : Use platforms like Zenodo or Figshare with embargo periods to balance openness and intellectual property concerns .
- Anonymized Metadata : Share synthetic protocols and characterization data without disclosing pharmacological endpoints until peer review .
- Collaboration Agreements : Draft MOUs with partners to define data usage rights and attribution requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
